1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea
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Overview
Description
1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea is an organic compound characterized by the presence of a phenyl group, a phenylazo group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea can be synthesized through a multi-step process involving the reaction of aniline derivatives with isocyanates. The synthesis typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenylurea derivative to form the azo compound.
Final Product Formation: The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form corresponding nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its antiproliferative activity may be related to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-Phenyl-3-(4-pyridin-3-yl)phenylurea: Similar structure but with a pyridine ring instead of a phenylazo group.
1-Phenyl-3-(4-methylphenyl)urea: Similar structure but with a methyl group instead of a phenylazo group.
Uniqueness: 1-Phenyl-3-[4-[(E)-phenylazo]phenyl]urea is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other urea derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
1632236-80-6 |
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Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-phenyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C19H16N4O/c24-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-22-17-9-5-2-6-10-17/h1-14H,(H2,20,21,24) |
InChI Key |
SIMXZFHSFMLYDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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